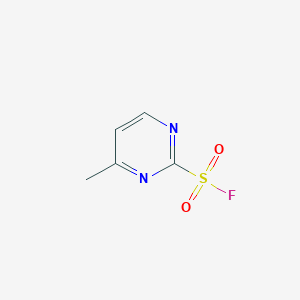
7,8-dichloro-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-2H-chromene-3-sulfonyl chloride: is a chemical compound with the molecular formula C₉H₅Cl₃O₃S and a molecular weight of 299.56 g/mol . It is a derivative of chromene, characterized by the presence of two chlorine atoms at the 7th and 8th positions, and a sulfonyl chloride group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2H-chromene derivatives followed by sulfonylation. One common method includes the reaction of 7,8-dichloro-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfone Derivatives: Formed by oxidation.
Scientific Research Applications
Chemistry: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7,8-dichloro-2H-chromene-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
7,8-Dichloro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
7,8-Dichloro-2H-chromene-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of sulfonyl chloride.
7,8-Dichloro-2H-chromene-3-sulfone: Similar structure but with a sulfone group instead of sulfonyl chloride.
Uniqueness: The uniqueness of 7,8-dichloro-2H-chromene-3-sulfonyl chloride lies in its reactivity and versatility as a synthetic intermediate.
Properties
CAS No. |
1235441-04-9 |
|---|---|
Molecular Formula |
C9H5Cl3O3S |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
7,8-dichloro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl3O3S/c10-7-2-1-5-3-6(16(12,13)14)4-15-9(5)8(7)11/h1-3H,4H2 |
InChI Key |
DMZLZUSKAUPVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=C(C=C2)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


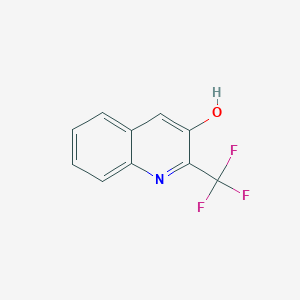

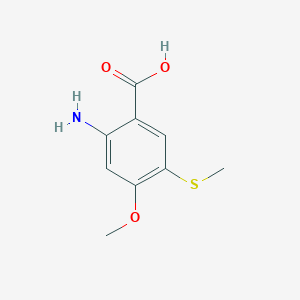
![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
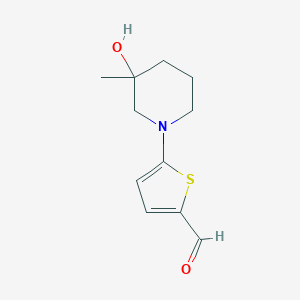
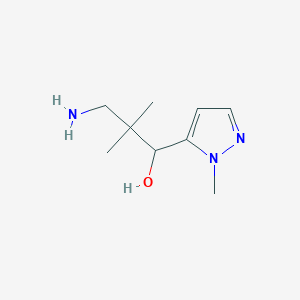

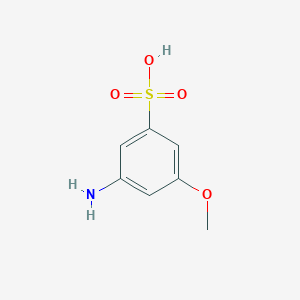
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

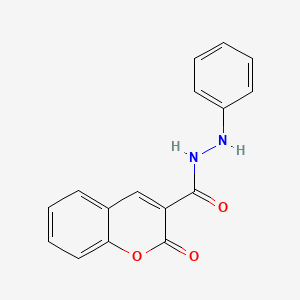
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
